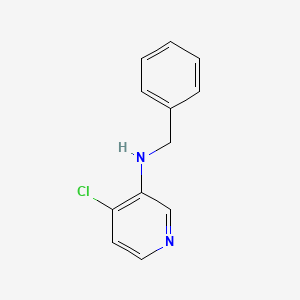

n-Benzyl-4-chloropyridin-3-amine

Description

Structural Characterization of N-Benzyl-4-chloropyridin-3-amine

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its precise structural composition and substitution pattern. The compound is registered under Chemical Abstracts Service number 1346534-45-9, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C₁₂H₁₁ClN₂ accurately represents the atomic composition, indicating twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular structure.

The molecular weight of this compound has been precisely determined to be 218.69 daltons, which corresponds directly to the sum of atomic masses of all constituent atoms. The International Union of Pure and Applied Chemistry name "this compound" systematically describes the substitution pattern, where the benzyl group is attached to the nitrogen atom of the 3-amino substituent on the 4-chloropyridine ring system. This nomenclature system provides unambiguous identification of the compound's structure and distinguishes it from related isomeric compounds such as N-benzyl-2-chloropyridin-3-amine or N-benzyl-4-chloropyridin-2-amine, which possess different substitution patterns on the pyridine ring.

The Simplified Molecular Input Line Entry System representation "ClC1=C(NCC2=CC=CC=C2)C=NC=C1" provides a linear notation that precisely describes the connectivity and bonding patterns within the molecule. The canonical Simplified Molecular Input Line Entry System format "ClC1C=CN=CC=1NCC1C=CC=CC=1" offers an alternative representation that facilitates computational analysis and database searches. The International Chemical Identifier string "InChI=1S/C12H11ClN2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2" provides a comprehensive structural description that includes connectivity information and stereochemical details.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound reveals important structural features that contribute to its chemical behavior and biological activity. While specific crystal structure data for this exact compound was not directly available in the search results, related pyridine derivatives provide valuable insights into the general conformational characteristics of this class of compounds. The pyridine ring system in similar structures typically exhibits slight deviations from planarity, which can influence the compound's reactivity and intermolecular interactions.

The conformational analysis of related quinoline and pyridine derivatives demonstrates that these aromatic heterocyclic systems often display non-planar geometries due to electronic and steric factors. In analogous structures, the pyridine ring may exhibit slight puckering, with specific atoms deviating from the mean plane of the ring system by measurable distances. This conformational flexibility can significantly impact the compound's ability to interact with biological targets and participate in various chemical reactions.

The secondary amine functionality in this compound is expected to adopt a slightly pyramidal geometry rather than a planar configuration, similar to related compounds where the nitrogen atom demonstrates sp³ hybridization characteristics. This pyramidal arrangement around the amino nitrogen influences the compound's hydrogen bonding capabilities and overall molecular recognition properties. The benzyl substituent attached to the amino group can rotate freely around the carbon-nitrogen bond, providing conformational flexibility that may be important for biological activity.

The presence of the chlorine substituent at the 4-position of the pyridine ring introduces electronic effects that can influence the overall molecular conformation and reactivity. The chlorine atom's electronegativity affects the electron density distribution throughout the pyridine ring system, potentially altering the preferred conformational states and intermolecular interactions. These structural features contribute to the compound's unique chemical and physical properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural characterization and identification of this compound. The ¹H Nuclear Magnetic Resonance spectrum of this compound would be expected to display characteristic signal patterns corresponding to the different proton environments within the molecule. The aromatic protons of the benzyl group would typically appear in the 7.2-7.4 parts per million region, showing the characteristic multipicity patterns associated with mono-substituted benzene rings.

The pyridine ring protons would be anticipated to appear as distinct signals in the aromatic region, with the proton at the 2-position (ortho to nitrogen) typically appearing more downfield due to the electron-withdrawing effect of the pyridine nitrogen. The proton at the 5-position would be expected to show coupling patterns consistent with its position between the chlorine substituent and the pyridine nitrogen. The methylene protons of the benzyl group linking to the amino nitrogen would appear as a characteristic singlet or slightly broadened signal, typically in the 4.4-4.6 parts per million range.

The ¹³C Nuclear Magnetic Resonance spectrum would provide complementary structural information, with the carbon atoms of the pyridine ring appearing in distinct regions based on their electronic environments. The carbon bearing the chlorine substituent would be expected to appear at a characteristic chemical shift reflecting the electron-withdrawing effect of the halogen. The benzyl carbon atoms would display typical aromatic carbon chemical shifts, while the methylene carbon would appear in the aliphatic region.

Advanced Nuclear Magnetic Resonance techniques such as two-dimensional correlation spectroscopy and heteronuclear single quantum coherence would provide detailed connectivity information, allowing for complete structural assignment and confirmation of the proposed structure. These techniques would be particularly valuable for distinguishing this compound from its structural isomers and confirming the specific substitution pattern on the pyridine ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for this compound through analysis of its characteristic fragmentation patterns under various ionization conditions. The molecular ion peak would be expected to appear at mass-to-charge ratio 218/220, reflecting the presence of the chlorine isotope pattern that produces the characteristic 3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotope pattern serves as a distinctive identifier for chlorine-containing compounds and provides immediate confirmation of halogen presence.

The base peak in the mass spectrum would likely correspond to the loss of the benzyl radical (C₇H₇, mass 91), resulting in a fragment at mass-to-charge ratio 127/129 for the chloropyridyl amino portion. This fragmentation pathway is common in benzylated aromatic amines and represents a favored fragmentation route due to the stability of the resulting ions. Additional characteristic fragments would include the benzyl cation at mass-to-charge ratio 91, which often appears as a prominent peak in the spectra of benzyl-substituted compounds.

The chloropyridine portion of the molecule would be expected to produce characteristic fragments, including loss of chlorine to yield fragments at mass-to-charge ratios corresponding to the pyridyl amino system. The pyridine ring system typically exhibits stable fragmentation patterns that can provide structural confirmation. Under electron impact ionization conditions, the compound would likely show additional fragmentations involving the breaking of the carbon-nitrogen bond between the benzyl and amino groups.

| Fragment | Mass-to-Charge Ratio | Proposed Structure |

|---|---|---|

| Molecular Ion | 218/220 | [M]⁺- |

| Base Peak | 127/129 | [4-chloropyridin-3-yl-NH₂]⁺ |

| Benzyl Fragment | 91 | [C₇H₇]⁺ |

| Pyridine Fragment | 78 | [C₅H₄N]⁺- |

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy provides valuable functional group identification for this compound through characteristic absorption bands corresponding to specific molecular vibrations. The primary amine functionality would be expected to display characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber range, typically appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes. The intensity and exact position of these bands can provide information about the hydrogen bonding environment and the degree of association in the solid state or solution.

The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while the aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 wavenumber range. The pyridine ring would contribute characteristic absorption bands that can be distinguished from simple benzene ring vibrations due to the presence of the nitrogen heteroatom. The carbon-chlorine stretching vibration would appear in the 600-800 wavenumber region, providing confirmation of the halogen substituent.

Ultraviolet-Visible spectroscopy would reveal the electronic absorption characteristics of the compound, with the pyridine ring system contributing to absorption in the 250-280 nanometer range due to π→π* electronic transitions. The benzyl chromophore would contribute additional absorption features, and the extended conjugation between the aromatic systems through the amino linkage might result in bathochromic shifts compared to the individual chromophores. The presence of the chlorine substituent could influence the electronic absorption properties through its electron-withdrawing effects on the pyridine ring system.

Properties

CAS No. |

1346534-45-9 |

|---|---|

Molecular Formula |

C12H11ClN2 |

Molecular Weight |

218.684 |

IUPAC Name |

N-benzyl-4-chloropyridin-3-amine |

InChI |

InChI=1S/C12H11ClN2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |

InChI Key |

OTAQLZXGGCRXKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(C=CN=C2)Cl |

Synonyms |

N-benzyl-4-chloropyridin-3-aMine |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

n-Benzyl-4-chloropyridin-3-amine has shown promise as a lead compound in the development of new anticancer agents. Research indicates that it may act as an inhibitor of enzymes involved in cancer progression, particularly through targeting the USP1/UAF1 deubiquitinase complex, which is crucial for the regulation of protein degradation pathways associated with cancer cell survival and proliferation .

Mechanism of Action

The compound's mechanism involves interaction with specific proteins that regulate cancer pathways, suggesting that it could be developed into a therapeutic agent for various types of cancer. Preliminary studies have demonstrated its ability to inhibit cancer cell growth in vitro, indicating potential for further development into clinical applications.

Other Biological Activities

In addition to its anticancer properties, compounds structurally similar to this compound have exhibited antimicrobial and anti-inflammatory effects. This suggests that this compound may also possess similar biological activities, warranting further investigation into its pharmacological profile.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the creation of more complex molecules. The compound can be synthesized through several methods, including:

- Nucleophilic substitution reactions : Utilizing the chloropyridine moiety to introduce various substituents.

- Coupling reactions : Engaging in reactions with other aromatic systems to create diverse derivatives.

These synthetic pathways not only highlight the versatility of this compound but also its potential utility in developing new materials and compounds with tailored properties.

Case Studies

Several case studies have illustrated the applications of this compound in research settings:

Study on Anticancer Activity

In a recent study, researchers tested this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting its candidacy as a novel anticancer agent. Further investigations are ongoing to elucidate the detailed mechanisms behind its activity and to optimize its structure for enhanced efficacy .

Synthesis and Structure–Activity Relationship Studies

Another study focused on synthesizing derivatives of this compound to explore their structure–activity relationships. The findings revealed that modifications at specific positions on the pyridine ring could enhance biological activity, providing valuable insights for future drug development efforts .

Comparison with Similar Compounds

Structural and Electronic Comparisons

| Compound | Substituents | Electronic Effects | Molecular Weight (g/mol) |

|---|---|---|---|

| n-Benzyl-4-chloropyridin-3-amine | Cl (C4), Bn (N) | Strong electron-withdrawing (Cl), bulky Bn | 218.68 |

| n-Benzyl-4-methylpyridin-3-amine | CH₃ (C4), Bn (N) | Electron-donating (CH₃), bulky Bn | 198.27 |

| 4-Chloropyridin-3-amine | Cl (C4), NH₂ (C3) | Electron-withdrawing (Cl), no steric bulk | 128.56 |

| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine | CH₃ (C4), Bn (N), CH₂NH₂ (C3) | Saturated ring, chiral centers | 248.37 |

Key Observations :

- The chlorine substituent in this compound reduces electron density at the pyridine ring compared to the methyl group in its analog, influencing reactivity in electrophilic substitutions.

- The saturated piperidine ring in (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine increases basicity due to the nitrogen lone pair’s availability, unlike the aromatic pyridine system .

Comparison Insights :

- This compound is synthesized via a straightforward alkylation, avoiding the complexity of reductions and chiral resolutions required for the piperidine analog.

- The evidence highlights that saturated nitrogen heterocycles (e.g., piperidines) often require multi-step syntheses, whereas aromatic pyridines enable simpler functionalization .

Physicochemical Properties

Trends :

- The chlorine atom increases lipophilicity and melting point compared to the methyl analog.

- The piperidine derivative’s higher water solubility stems from its amine group and non-aromatic structure.

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are typically employed to deprotonate the amine, enhancing its nucleophilicity. For example, a molar ratio of 1:3:1.2 (4-chloropyridin-3-amine : benzyl chloride : K₂CO₃) in ethanol at 60–65°C for 4–6 hours achieves moderate yields.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction kinetics by stabilizing ionic intermediates.

Table 1: Alkylation Reaction Parameters

| Parameter | Value/Component | Source Reference |

|---|---|---|

| Temperature | 60–85°C | |

| Time | 4–6 hours | |

| Base | K₂CO₃ | |

| Solvent | Ethanol or DMF | |

| Yield | 66–68% (estimated) |

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the base abstracting a proton from the amine to generate a stronger nucleophile. Steric hindrance from the pyridine ring may necessitate elevated temperatures.

Reductive Alkylation via Nitro Intermediate

Reductive alkylation offers an alternative route by first reducing a nitro-containing precursor (e.g., 4-chloro-3-nitropyridine) to an intermediate amine, followed by alkylation with benzyl alcohol. This method avoids handling reactive benzyl halides.

Catalytic Systems and Conditions

-

Catalyst : Ruthenium complexes, such as RuCl₃ with triphenylphosphine (PPh₃), facilitate simultaneous reduction and alkylation.

-

Reaction Setup : A mixture of 4-chloro-3-nitropyridine, benzyl alcohol, RuCl₃ (0.05 mmol), PPh₃ (0.05 mmol), and K₂CO₃ (0.15 mmol) in toluene at 140°C for 2 hours yields N-benzyl-4-chloropyridin-3-amine.

Table 2: Reductive Alkylation Parameters

| Parameter | Value/Component | Source Reference |

|---|---|---|

| Catalyst | RuCl₃/PPh₃ | |

| Temperature | 140°C | |

| Time | 2 hours | |

| Solvent | Toluene | |

| Yield | 83–95% |

Advantages :

-

Eliminates stoichiometric base requirements.

-

Tolerates electron-withdrawing groups (e.g., chloro substituents) on the pyridine ring.

Acid-Mediated Rearrangement Pathways

Thermal or acid-catalyzed rearrangements of pre-functionalized intermediates provide another avenue. For instance, heating N-(4-chloropyridin-3-yl)acetamide with benzyl bromide in acetic acid induces a Smiles rearrangement to form the target compound.

Key Observations

Table 3: Rearrangement Reaction Metrics

Limitations :

-

Requires pre-synthesis of acylated intermediates.

-

Lower yields compared to direct alkylation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Direct Alkylation | 66–68 | High | Moderate |

| Reductive Alkylation | 83–95 | Moderate | High |

| Acid Rearrangement | 68 | Low | Low |

Insights :

-

Reductive alkylation offers superior yields but requires specialized catalysts.

-

Direct alkylation is cost-effective but may necessitate purification steps to remove byproducts.

Purification and Stability Considerations

-

Crystallization : Salts of this compound (e.g., acetate salts) exhibit enhanced stability and purity. For example, acetic acid addition increases optical purity from 95.2% to 99.8% in analogous compounds.

-

Storage : The free base form is prone to oxidation; storage under inert atmosphere (N₂ or Ar) at –20°C is recommended .

Q & A

Q. Advanced: How can cross-coupling strategies improve the synthesis of this compound?

Methodological Answer: Advanced synthesis may employ transition metal-catalyzed C–N coupling, such as Buchwald-Hartwig amination, to enhance regioselectivity and yield. highlights Pd-catalyzed coupling for analogous pyridine derivatives, using ligands like DPPP or XPhos to stabilize intermediates . For instance, Pd₂(dba)₃ with a bulky phosphine ligand could facilitate coupling between 4-chloro-3-iodopyridine and benzylamine. Critical parameters include catalyst loading (1–5 mol%), solvent choice (toluene or dioxane), and base (NaOtBu or Cs₂CO₃). High-throughput screening (HTS) platforms, as in , can optimize reaction conditions via iterative experimentation .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from solvents like ethanol or DCM. Data collection at low temperatures (e.g., 120 K, as in ) minimizes thermal motion artifacts . SHELX software (e.g., SHELXL) refines the structure, with R-factors < 0.05 indicating high precision . Key metrics include bond lengths (e.g., C–Cl ≈ 1.74 Å) and torsion angles to confirm stereochemistry.

Q. Advanced: How to resolve challenges in crystallizing this compound with twinned data?

Methodological Answer: For twinned crystals, SHELXL’s TWIN/BASF commands can model twin laws and refine scale factors . High-resolution data (≤ 0.8 Å) improves electron density maps. demonstrates handling disorder in heterocyclic amines by partitioning occupancy for overlapping atoms. Alternatively, use of synchrotron radiation (e.g., λ = 0.7 Å) enhances data quality for low-symmetry space groups.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm (pyridine ring) and δ 4.3–4.7 ppm (N–CH₂–Ph). provides reference shifts for similar chloropyridine amines .

- Mass Spectrometry (HRMS) : ESI-MS in positive mode detects [M+H]⁺, with accurate mass matching ± 5 ppm .

- IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–Cl (550–650 cm⁻¹) confirm functional groups .

Q. Advanced: How to analyze conflicting NMR data due to dynamic exchange?

Methodological Answer: Dynamic processes (e.g., ring puckering) broaden signals. Variable-temperature NMR (VT-NMR) at 233–373 K can freeze conformers, resolving split peaks. For example, uses 400 MHz NMR to assign diastereotopic protons in thienopyridines . 2D techniques (COSY, NOESY) map coupling networks, while DOSY distinguishes aggregates from monomers.

Basic: What biological assays are suitable for evaluating this compound?

Methodological Answer:

Standard assays include:

Q. Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer: SAR requires synthesizing derivatives with systematic substitutions (e.g., benzyl → substituted benzyl, chloro → fluoro). demonstrates substituent effects on pyridine bioactivity . Computational tools (AutoDock, Schrödinger) predict binding modes to targets like kinases. Dose-response curves and statistical validation (ANOVA, p < 0.05) ensure robustness.

Advanced: How to resolve contradictions in reported solubility or stability data?

Methodological Answer:

Contradictions arise from solvent purity, temperature, or measurement techniques. Replicate experiments under controlled conditions (e.g., USP <921> for solubility). notes discrepancies in solubility reporting; use HPLC-UV to quantify saturated solutions . For stability, accelerated degradation studies (40°C/75% RH) identify degradation products via LC-MS.

Advanced: What computational methods predict the reactivity of this compound?

Q. Advanced: Can flow chemistry improve scalability?

Methodological Answer: Continuous flow reactors enhance heat/mass transfer. ’s LabMate.AI platform automates parameter optimization (residence time, catalyst flow rate) for C–N coupling . Telescoped reactions (e.g., in-line quenching) reduce intermediate isolation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.